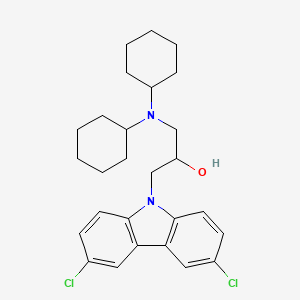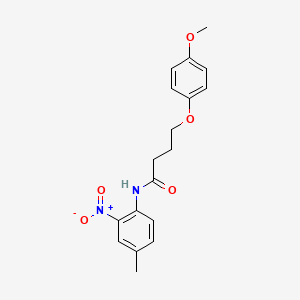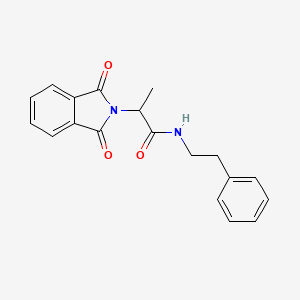![molecular formula C15H20BrNO6 B5127718 4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)
4-[3-(4-bromophenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-bromophenoxy)propyl]morpholine oxalate, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPPM is a morpholine derivative that is commonly used in the field of medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA and dopamine, in the brain. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to decrease the levels of certain inflammatory markers, such as TNF-alpha and IL-6, in the body. Additionally, 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been shown to have a protective effect on certain organs, such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is that it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. One area of focus is the development of new drugs based on the structure of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. Researchers are also interested in exploring the potential therapeutic applications of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate and its effects on the body.
Méthodes De Synthèse
4-[3-(4-bromophenoxy)propyl]morpholine oxalate is synthesized through a multi-step process that involves the reaction of 4-bromophenol with propyl bromide to form 4-bromophenylpropyl ether. The resulting compound is then reacted with morpholine to form 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. The final step involves the formation of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate oxalate through the reaction of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate with oxalic acid.
Applications De Recherche Scientifique
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(4-bromophenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.C2H2O4/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15;3-1(4)2(5)6/h2-5H,1,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIDVVIFJMXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromophenoxy)propyl]morpholine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)





![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)

![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)
![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)